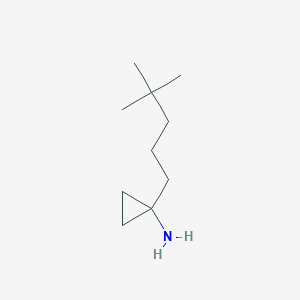
1-(4,4-Dimethyl-pentyl)-cyclopropylamine
Übersicht
Beschreibung
1-(4,4-Dimethyl-pentyl)-cyclopropylamine is a useful research compound. Its molecular formula is C10H21N and its molecular weight is 155.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
1-(4,4-Dimethyl-pentyl)-cyclopropylamine serves as an important intermediate in the synthesis of various therapeutic agents. Its structural characteristics allow it to function effectively in creating compounds that target specific biological pathways.
- Case Study : Research has shown that derivatives of cyclopropylamines exhibit significant activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds that incorporate this compound have been explored for their potential to inhibit CDK12 and CDK13, making them candidates for cancer treatment .
Synthesis of Bioactive Molecules
The compound is utilized in the synthesis of complex organic molecules with biological activity. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.
- Example : In recent studies, cyclopropylamines have been employed in asymmetric photocycloadditions, which lead to the formation of enantioenriched products. This method enhances the efficiency of synthesizing compounds with desired stereochemistry, crucial for drug efficacy .
Neuropharmacology
Research indicates that cyclopropylamines can interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Findings : Compounds derived from this compound have shown promise in modulating serotonin and dopamine receptors, which are pivotal in mood regulation and neuropsychiatric disorders .
Data Tables
| Application Area | Description | Notable Findings |
|---|---|---|
| Pharmaceutical Development | Intermediate for synthesizing CDK inhibitors | Potential treatments for cancers associated with CDK mutations |
| Organic Synthesis | Building block for enantioselective synthesis | High yields and selectivity in producing biologically active compounds |
| Neuropharmacology | Modulation of neurotransmitter systems | Effects on serotonin and dopamine receptor activity |
Eigenschaften
Molekularformel |
C10H21N |
|---|---|
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
1-(4,4-dimethylpentyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H21N/c1-9(2,3)5-4-6-10(11)7-8-10/h4-8,11H2,1-3H3 |
InChI-Schlüssel |
WIXZHFPDYNOKHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCC1(CC1)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













